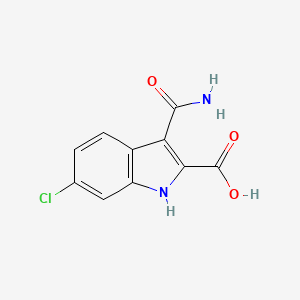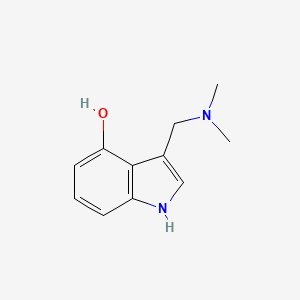
3-Cyclohexanesulfonyl-heptanoic acid hydroxyamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexanesulfonyl-heptanoic acid hydroxyamide is a small molecular compound with the chemical formula C13H25NO4S. It is known for its role as an inhibitor of matrix metalloproteinases, particularly matrix metalloproteinase-12
Preparation Methods
The synthesis of 3-Cyclohexanesulfonyl-heptanoic acid hydroxyamide typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane and heptanoic acid as the primary starting materials.
Sulfonylation: Cyclohexane undergoes sulfonylation to introduce the sulfonyl group, forming cyclohexanesulfonyl chloride.
Amidation: The cyclohexanesulfonyl chloride is then reacted with heptanoic acid hydroxyamide under controlled conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-Cyclohexanesulfonyl-heptanoic acid hydroxyamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide and potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Cyclohexanesulfonyl-heptanoic acid hydroxyamide has several scientific research applications:
Medicinal Chemistry: It is used as an inhibitor of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix components.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclohexanesulfonyl-heptanoic acid hydroxyamide involves the inhibition of matrix metalloproteinases, particularly matrix metalloproteinase-12 . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing it from interacting with its natural substrates. The molecular targets and pathways involved include the regulation of extracellular matrix degradation and tissue remodeling.
Comparison with Similar Compounds
3-Cyclohexanesulfonyl-heptanoic acid hydroxyamide can be compared with other matrix metalloproteinase inhibitors, such as:
Batimastat: Another matrix metalloproteinase inhibitor with a different chemical structure but similar inhibitory activity.
Marimastat: A broad-spectrum matrix metalloproteinase inhibitor used in clinical trials for cancer treatment.
The uniqueness of this compound lies in its specific inhibition of matrix metalloproteinase-12, making it a valuable tool for targeted therapeutic applications .
Properties
Molecular Formula |
C13H25NO4S |
|---|---|
Molecular Weight |
291.41 g/mol |
IUPAC Name |
3-cyclohexylsulfonyl-N-hydroxyheptanamide |
InChI |
InChI=1S/C13H25NO4S/c1-2-3-7-12(10-13(15)14-16)19(17,18)11-8-5-4-6-9-11/h11-12,16H,2-10H2,1H3,(H,14,15) |
InChI Key |
LUHJAOVICRNTRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(=O)NO)S(=O)(=O)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-5-[(2-methyl-4-thiazolyl)ethynyl]pyridine](/img/structure/B10842946.png)
![3-Butyl-[1,4]oxazepan-(5Z)-ylideneamine](/img/structure/B10842952.png)











